molecular formula C9H9N3 B8639841 2-(6-Methyl-2-pyridyl)imidazole

2-(6-Methyl-2-pyridyl)imidazole

Cat. No.: B8639841
M. Wt: 159.19 g/mol
InChI Key: MZXLORGBAWJZTG-UHFFFAOYSA-N
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Description

2-(6-Methyl-2-pyridyl)imidazole is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)-6-methylpyridine

InChI

InChI=1S/C9H9N3/c1-7-3-2-4-8(12-7)9-10-5-6-11-9/h2-6H,1H3,(H,10,11)

InChI Key

MZXLORGBAWJZTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC=CN2

Origin of Product

United States

The Significance of Pyridylimidazole Scaffolds in Contemporary Chemistry

Pyridylimidazole scaffolds, which feature both a pyridine (B92270) and an imidazole (B134444) ring, represent a significant class of N-heterocyclic ligands in modern chemistry. Their importance stems from their ability to act as versatile building blocks in supramolecular chemistry, materials science, and catalysis. researchgate.net The arrangement of nitrogen atoms in these scaffolds allows them to be excellent chelating agents for a wide array of metal ions. researchgate.netnih.gov This chelating ability is foundational to their use in creating complex molecular architectures and functional materials. nih.gov

The fusion of the electron-deficient pyridine ring with the electron-rich imidazole ring creates a unique electronic environment. This electronic character can be fine-tuned through substitution on either ring, allowing for the rational design of ligands with specific properties. rsc.org Consequently, pyridylimidazole derivatives are integral to the development of luminescent materials, where they can be part of metal complexes that exhibit interesting photophysical properties. rsc.orgrsc.org They are also explored in the design of catalysts and have been incorporated into frameworks for creating new pharmaceuticals. evitachem.com

Historical Development and Evolution of Imidazole Pyridine Chemistry

The study of molecules containing both imidazole (B134444) and pyridine (B92270) rings has a rich history. Early synthetic efforts focused on establishing reliable methods for creating the core pyridylimidazole structure. A common and convenient route involves the reaction of a pyridinecarboxaldehyde with glyoxal (B1671930) and ammonia (B1221849). The first synthesis of imidazole itself was reported by Heinrich Debus in 1858. nih.gov Over the years, synthetic methodologies have evolved, with numerous strategies being developed to create substituted and fused imidazole-pyridine systems. nih.govnih.gov

Initially, much of the interest in these compounds was from a fundamental coordination chemistry perspective, exploring how they bind to different transition metals. cdnsciencepub.com Researchers have systematically studied how variations in the ligand structure, such as the placement of nitrogen atoms and the presence of substituents, affect the geometry and stability of the resulting metal complexes. cdnsciencepub.com This foundational work paved the way for the exploration of their functional applications. The development of ligands like 2,2'-bipyridine (B1663995) and 2,2'-biimidazole (B1206591) served as important precursors, with 2-(2-pyridyl)imidazole being considered a hybrid of these two well-studied ligands.

Specific Focus: Research Trajectories of 2 6 Methyl 2 Pyridyl Imidazole

The introduction of a methyl group at the 6-position of the pyridine (B92270) ring, as in 2-(6-Methyl-2-pyridyl)imidazole, has specific steric and electronic implications that have been the subject of targeted research. This substitution can influence the coordination properties of the ligand and the subsequent characteristics of its metal complexes.

One of the primary research trajectories for this compound is its use as a ligand in coordination chemistry. Studies have investigated the synthesis and characterization of its complexes with various transition metals. For instance, the coordination of this ligand to metals like ruthenium and osmium has been explored for applications in areas such as redox mediation in biosensors. google.comgoogle.com The methyl group can affect the electronic properties of the pyridine ring, which in turn can modulate the redox potential of the metal center in the complex.

Furthermore, research has delved into the synthesis of more complex ligand systems derived from this compound. For example, it can serve as a building block for larger, multi-dentate ligands. The synthesis of such complex ligands often involves multi-step reactions, starting with the base pyridylimidazole structure.

Overview of Key Research Areas and Potential Applications

Direct Synthesis of this compound and Analogues

The direct construction of the pyridylimidazole skeleton is a primary focus of synthetic efforts. Several key approaches have been developed to achieve this, including condensation reactions, cyclization pathways, one-pot multicomponent reactions, and metal-catalyzed protocols.

Condensation reactions are a fundamental and widely used method for the synthesis of the 2-(pyridyl)imidazole core. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. A common approach involves the reaction of a pyridine derivative with an imidazole precursor. For instance, this compound can be synthesized through the condensation of 6-methyl-2-pyridinecarboxaldehyde (B119999) with imidazole, often in the presence of an acid catalyst to facilitate the reaction. evitachem.com

The efficiency of these condensation reactions can be influenced by various factors, including the choice of solvent, temperature, and the nature of the catalyst. Lewis acids are often employed to enhance reaction rates and yields. evitachem.com The general principle of these reactions involves the formation of new carbon-nitrogen and carbon-carbon bonds to construct the heterocyclic framework. baranlab.org

Table 1: Examples of Condensation Reactions for Pyridylimidazole Synthesis
Reactant 1Reactant 2Catalyst/ConditionsProduct
6-methyl-2-pyridinecarboxaldehydeImidazoleAcid catalyst, Reflux in ethanolThis compound evitachem.com
2-Picolylamine2-CyanopyridineHeat, then aq. KOH2,4,5-Tris(2-pyridyl)imidazole researchgate.net
Phenyl(pyridin-2-yl)methanoneAromatic Aldehydes, Ammonium AcetateLithium chloride, Microwave irradiation1,3-diarylated imidazo[1,5-a]pyridine (B1214698) derivatives researchgate.net

Cyclization reactions are another critical strategy for forming the imidazole ring of pyridylimidazole compounds. These pathways often involve the intramolecular or intermolecular formation of the heterocyclic ring from a pre-functionalized precursor. For example, a linear molecule containing both the pyridine and the necessary components for the imidazole ring can be induced to cyclize under specific reaction conditions.

A notable example is the synthesis of bicyclic imidazoles through a [2+3] cycloaddition reaction between a nitrile and a regioselectively generated α-imino gold carbene intermediate. nih.gov This method allows for the rapid construction of the imidazole ring fused to another ring system. While not a direct synthesis of this compound itself, this methodology highlights the power of cyclization reactions in creating complex imidazole-containing structures.

One-pot and multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency and atom economy. researchgate.net These reactions combine two or more starting materials in a single reaction vessel to form a complex product in a sequential manner, avoiding the need for isolation of intermediates. acsgcipr.org This approach is particularly valuable for the synthesis of diverse libraries of imidazole derivatives.

A prominent example is the Bohlmann-Rahtz pyridine synthesis, which has been adapted for the one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone to produce polysubstituted pyridines. core.ac.uk Similarly, three-component condensation reactions involving pyridinium (B92312) ylides, β-ketonitriles, and aldehydes can lead to the formation of various heterocyclic structures. organic-chemistry.org These MCRs offer a powerful tool for generating a wide array of substituted pyridylimidazoles and related compounds. A base-promoted one-pot method has also been developed for synthesizing 3,5-diaryl pyridines from aromatic terminal alkynes and benzamides. mdpi.com

Transition metal catalysis has revolutionized organic synthesis, and the construction of pyridylimidazoles is no exception. scielo.br Metal catalysts can facilitate reactions that are otherwise difficult to achieve, often with high selectivity and efficiency. scilit.com For instance, palladium-catalyzed cross-coupling reactions are widely used to form carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the pyridylimidazole framework.

A notable example is the synthesis of pyridines through a [2+2+2] cycloaddition of alkynes and nitriles, a reaction often catalyzed by transition metal complexes. scilit.com Gold catalysts have also been employed in the synthesis of bicyclic imidazoles via the cycloaddition of nitriles and α-imino gold carbene intermediates. nih.gov These metal-catalyzed methods provide access to a broad range of pyridylimidazole derivatives with diverse substitution patterns.

Table 2: Metal Catalysts in Pyridylimidazole Synthesis
CatalystReaction TypeReactantsProduct
Gold (AuCl₃)[2+3] CycloadditionNitrile, α-imino gold carbene intermediateBicyclic imidazole nih.gov
Transition Metal Complexes[2+2+2] CycloadditionAlkynes, NitrilesPyridines scilit.com
Palladium ComplexesCross-coupling3-bromobenzophenone, ethylene3-vinylbenzophenone scielo.br

Functionalization and Derivatization Strategies of the Pyridylimidazole Framework

Once the core pyridylimidazole structure is assembled, further modifications can be introduced through various functionalization and derivatization reactions. These reactions allow for the fine-tuning of the molecule's properties for specific applications.

The pyridine and imidazole rings within the this compound scaffold are both aromatic and can undergo substitution reactions. However, their reactivity towards electrophiles and nucleophiles differs.

Electrophilic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org This deactivation makes reactions like nitration and halogenation more challenging. rsc.org When electrophilic substitution does occur on pyridine, it typically directs the incoming electrophile to the 3- and 5-positions. quimicaorganica.orgyoutube.com

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. youtube.comyoutube.com The nitrogen atoms in the imidazole ring can also act as nucleophiles, participating in reactions with alkyl halides or acyl chlorides. evitachem.com This allows for the introduction of various substituents onto the imidazole nitrogen. The reactivity of the pyridylimidazole system towards nucleophiles opens up a wide range of possibilities for derivatization. For instance, treatment with a strong base like sodium amide can lead to the introduction of an amino group. youtube.com

Oxidation and Reduction Reactions

The imidazole and pyridine rings within this compound present multiple sites for oxidation and reduction reactions, leading to a variety of functionalized derivatives.

Oxidation: The imidazole ring, particularly in related derivatives like lophine (2,4,5-triphenylimidazole), can undergo photo-oxidation reactions. The rate and outcome of these reactions are highly dependent on the nature and position of substituents on the imidazole and its appended rings rsc.org. It is understood that substituting the hydrogen on the imidazole nitrogen can enhance photostability, yet the introduction of certain donor groups can facilitate rapid photo-oxidation rsc.org. A common oxidation product of the imidazole core is the corresponding 2-imidazolone. A convenient laboratory method for this transformation involves the oxidation of an imidazolium (B1220033) salt precursor with commercial bleach (sodium hypochlorite (B82951) solution) nih.gov. The nitrogen atoms on both the pyridine and imidazole rings can also be oxidized to their respective N-oxides. For instance, the oxidation of pyridine itself to pyridine N-oxide is a well-established reaction, and similar reactivity is expected for the pyridine nitrogen in the title compound researchgate.net. The use of organic peroxides, sometimes in the presence of a metal catalyst, is a common method for the oxidation of imidazole derivatives researchgate.net.

Reduction: The pyridyl and imidazolyl moieties can undergo reduction under specific conditions. For instance, pyridyl-imidazole ligands are known to form transition metal complexes that act as redox mediators in electrochemical reactions google.com. The electrochemical reduction of imidazolium salts, which can be formed by the alkylation of the imidazole nitrogen, is a known method to produce N-heterocyclic carbenes rsc.org. This reaction highlights the accessibility of the reduced state of the imidazole ring system. While specific reduction protocols for the uncomplexed this compound are not extensively detailed in the provided context, the general principles of heterocyclic chemistry suggest that catalytic hydrogenation could reduce the pyridine ring, depending on the reaction conditions.

Reaction TypeReagent/ConditionPotential Product(s)Reference(s)
OxidationCommercial Bleach (on imidazolium salt)2-Imidazolone derivative nih.gov
OxidationOrganic PeroxidesN-oxides, 2-Imidazolone researchgate.net
Photo-oxidationUV light, O₂Oxidized imidazole derivatives rsc.org
ReductionElectrochemicalN-heterocyclic carbene (from imidazolium salt) rsc.org

Structural Modifications for Tunable Properties

The properties of this compound can be finely tuned through structural modifications. These modifications can alter the electronic properties, coordination behavior, and biological activity of the molecule.

One key strategy for tuning properties involves the introduction of substituents onto the pyridine or imidazole rings. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can significantly impact the reactivity and coordination chemistry of the compound. For example, in cobaloxime complexes with axial pyridine or imidazole ligands, the electron-donating ability of the ligand influences the catalytic activity for the hydrogen evolution reaction nih.gov. Electron-donating groups on pyridine ligands have been shown to enhance catalytic currents in related molecular systems nih.gov.

The synthesis of fused imidazo-pyridine and imidazo-azepine derivatives through sequential reactions like the van Leusen synthesis followed by an intramolecular Heck reaction demonstrates how complex polycyclic structures with specific functionalities can be built upon the pyridyl-imidazole scaffold mdpi.com. This approach allows for the creation of rigid structures with defined geometries, which is crucial for applications in materials science and medicinal chemistry.

Furthermore, the strategic placement of substituents can be used to modulate the selectivity of the compound for specific biological targets. For instance, in the development of kinase inhibitors, the addition of different substituents to a core heterocycle is a common strategy to achieve high potency and selectivity nih.gov.

Modification StrategyExampleEffect on PropertiesReference(s)
Substitution on Pyridine RingIntroduction of electron-donating/-withdrawing groupsAlters electronic properties and catalytic activity nih.gov
Ring FusionSequential van Leusen/intramolecular Heck reactionCreates rigid polycyclic structures mdpi.com
Functionalization for Biological ActivityVaried substituents on the core scaffoldModulates potency and selectivity for biological targets nih.gov

Mechanistic Elucidation of Synthetic Pathways

The formation of this compound can be achieved through several synthetic routes, each with a distinct reaction mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and accessing a wider range of derivatives.

One of the most versatile methods for imidazole synthesis is the van Leusen imidazole synthesis . This reaction typically involves the [3+2] cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC) mdpi.comorganic-chemistry.orgwikipedia.org. The mechanism proceeds via the deprotonation of TosMIC by a base, followed by the nucleophilic attack of the resulting carbanion on the imine carbon. The intermediate then undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring organic-chemistry.orgwikipedia.org. For the synthesis of this compound, the required aldimine would be formed in situ from the condensation of 6-methyl-2-pyridinecarboxaldehyde and an amine.

Another fundamental and widely used method is the Debus imidazole synthesis , first reported in 1858 mdpi.comresearchgate.net. This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia mdpi.comresearchgate.net. In the context of synthesizing this compound, 6-methyl-2-pyridinecarboxaldehyde would serve as the aldehyde component, while a dicarbonyl compound and ammonia would complete the reaction. Theoretical studies on the condensation of glyoxal with ammonia and methylamine (B109427) have provided detailed insights into the reaction mechanism rsc.orgresearchgate.netresearchgate.netrsc.orgsandiego.edu. These studies suggest that the reaction proceeds through the formation of key intermediates such as diaminoethanediol and aminoethanetriol, and that the most favorable pathway for imidazole ring formation is the condensation of amine intermediates rather than imine structures rsc.orgrsc.org. The rate-limiting step is often the initial nucleophilic attack of the amine on a carbonyl group, followed by rapid cyclization and dehydration steps researchgate.net.

The table below outlines the key steps in these two major synthetic pathways.

Synthetic PathwayKey ReactantsMechanistic HighlightsReference(s)
Van Leusen SynthesisAldimine (from 6-methyl-2-pyridinecarboxaldehyde), TosMIC[3+2] cycloaddition, elimination of p-toluenesulfinic acid mdpi.comorganic-chemistry.orgwikipedia.org
Debus Synthesis6-Methyl-2-pyridinecarboxaldehyde, Dicarbonyl compound, AmmoniaCondensation, formation of amine intermediates, cyclization, dehydration mdpi.comresearchgate.netrsc.orgrsc.org

Ligand Design Principles and Chelation Properties of this compound

The design of this compound as a ligand is predicated on the combination of a pyridine and an imidazole ring, creating a bidentate N,N'-donor system. This arrangement is analogous to the well-studied 2,2'-bipyridine (B1663995) and 2-(2'-pyridyl)imidazole ligands, which are known to form stable complexes with a variety of metal ions.

The coordination of this compound to a metal ion involves a synergistic interplay between the pyridyl and imidazole nitrogen donors. The pyridine ring is a good σ-donor and a modest π-acceptor, while the imidazole ring is a strong σ-donor. This combination of donor properties allows for the formation of stable complexes with a wide range of transition metals. The relative donor strengths of the two nitrogen atoms can influence the geometry and electronic properties of the resulting metal complexes. In solution, the specific nitrogen atom of the imidazole ring that coordinates to the metal can be influenced by factors such as pH and the nature of the metal ion.

The presence of a methyl group at the 6-position of the pyridine ring in this compound introduces significant steric hindrance in the vicinity of the pyridyl nitrogen donor. rsc.org This steric bulk can influence the coordination geometry of the resulting metal complexes, often leading to distorted coordination environments. For instance, in complexes with cobalt(II), the steric requirements of the methyl group can favor the formation of tetrahedral four-coordinate complexes over higher coordination numbers. rsc.org This steric constraint can also affect the ligand's ability to form tris-chelate complexes, which are common for the unsubstituted 2-(2'-pyridyl)imidazole. Electronically, the methyl group is weakly electron-donating, which can slightly increase the basicity of the pyridyl nitrogen and potentially influence the strength of the metal-ligand bond.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, spectroscopy (IR, UV-Vis), and magnetic susceptibility measurements.

While extensive data on complexes of the unsubstituted 2-(2'-pyridyl)imidazole with numerous d-block metals exist, specific structural and synthetic details for many this compound complexes are less documented. However, based on related systems, certain characteristics can be anticipated.

Fe(II): Iron(II) complexes with pyridyl-imidazole ligands are known to exhibit interesting spin-crossover properties. The steric hindrance from the methyl group in this compound would likely influence the ligand field strength and, consequently, the spin state of the iron(II) center.

Co(II) and Ni(II): Studies on related ligands show that the steric bulk of the 6-methyl group favors the formation of tetrahedral [MCl₂(IMmepy)] complexes for Co(II) and a dichloro-bridged dinuclear complex with a square pyramidal geometry for Ni(II), [{NiCl(IMmepy)}₂(μ-Cl)₂]. rsc.org

Cu(II): Copper(II) complexes with pyridyl-imidazole ligands often adopt square planar or distorted octahedral geometries. The methyl group would likely lead to further distortions from ideal geometries.

Zn(II): Zinc(II) complexes are expected to be diamagnetic and could adopt tetrahedral or octahedral geometries depending on the stoichiometry and counter-ions. The luminescence properties of Zn(II) complexes with pyridyl-imidazole ligands have been noted, and the methyl group might tune these properties. researchgate.net

Mn(II): Manganese(II) typically forms high-spin complexes. The coordination geometry would be influenced by the steric constraints of the ligand.

Pd(II): Palladium(II) complexes with pyridyl-imidazole ligands are often square planar. The steric hindrance of the methyl group could influence the catalytic activity of such complexes in cross-coupling reactions. nih.gov

There is a lack of specific experimental data in the searched literature for complexes of this compound with Cd(II) , Hg(II) , and V(IV) .

Metal Ion Potential Complex Formula Anticipated Geometry Key Research Findings (based on related ligands)
Fe(II) [Fe(L)₂]X₂ Octahedral Potential for spin-crossover behavior. leeds.ac.ukresearchgate.net
Co(II) [Co(L)X₂] Tetrahedral Steric hindrance of the methyl group favors lower coordination numbers. rsc.org
Ni(II) [Ni(L)₂X₂] Distorted Octahedral Can form dimeric halogen-bridged structures. rsc.org
Cu(II) [Cu(L)₂X₂] Distorted Square Planar/Octahedral Jahn-Teller effect often leads to distorted geometries.
Zn(II) [Zn(L)₂]X₂ Tetrahedral/Octahedral Often exhibit luminescence. researchgate.net
Mn(II) [Mn(L)₂X₂] Octahedral Typically high-spin complexes.
Pd(II) [Pd(L)₂]X₂ Square Planar Potential applications in catalysis. nih.gov
Cd(II) - - No specific data found.
Hg(II) - - No specific data found.
V(IV) - - No specific data found.

L = this compound; X = halide, nitrate (B79036), etc.

Complexes of ruthenium(II) and osmium(II) with pyridyl-imidazole ligands are of significant interest due to their rich photophysical and electrochemical properties, with potential applications in areas such as light-emitting devices and sensors.

Ru(II): Ruthenium(II) polypyridyl complexes are known for their strong luminescence. The introduction of a 2-(pyridyl)imidazole ligand can tune the emission properties. The methyl group on the pyridine ring would likely introduce steric constraints that could affect the excited-state dynamics and photophysical parameters of a Ru(II) complex. While specific studies on the 6-methyl derivative are scarce, research on related Ru(II) pyridyl-imidazole complexes provides insights into their potential behavior. nsf.gov

Os(II): Osmium(II) complexes with pyridyl-imidazole ligands are also of interest for their photophysical properties, often exhibiting emission at lower energies compared to their ruthenium counterparts. The steric and electronic effects of the 6-methyl group would be expected to influence the redox potentials and luminescence of Os(II) complexes. nih.gov

Metal Ion Potential Complex Formula Anticipated Geometry Key Research Findings (based on related ligands)
Ru(II) [Ru(bpy)₂(L)]²⁺ Octahedral Expected to be luminescent with properties influenced by the methyl group. nsf.gov
Os(II) [Os(bpy)₂(L)]²⁺ Octahedral Redox potentials and emission properties would be tuned by the ligand. nih.gov

L = this compound; bpy = 2,2'-bipyridine

Metal-Ligand Stoichiometry and Coordination Geometries

The ligand this compound acts as a bidentate chelating agent, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the imidazole ring. The stoichiometry of the resulting complexes is typically dependent on the metal ion, the counter-anion, and the reaction conditions.

For related, less sterically hindered bidentate pyridyl-imidazole ligands, the formation of complexes with a 1:2 or 1:3 metal-to-ligand ratio is common, leading to six-coordinate, pseudo-octahedral geometries. For instance, complexes with the general formula [M(L)₃]²⁺ and [M(L)₂(X)₂] (where L is the bidentate ligand and X is a monodentate anion) are frequently observed.

However, the methyl group at the 6-position of the pyridine ring in this compound introduces significant steric hindrance. This steric bulk is expected to influence the number of ligands that can coordinate to a single metal center and affect the resulting coordination geometry. Research on the related ligand (6-methyl-2-pyridylmethyl)(2-pyridylmethyl)amine shows that the methyl group can enforce a lower coordination number or a distorted geometry. For example, a copper(II) complex with this ligand adopts a five-coordinate square-pyramidal geometry. nih.gov It is therefore probable that this compound will favor the formation of bis-ligand complexes, [M(L)₂X₂], over tris-ligand complexes, [M(L)₃]²⁺, to minimize steric clash between the methyl groups of adjacent ligands. The resulting geometries for such bis-ligand complexes are likely to be distorted from ideal octahedral symmetry.

Anionic and Neutral Complex Formation

The imidazole moiety of the ligand contains an acidic N-H proton. In the presence of a base, this proton can be removed to form an anionic imidazolate ligand. This deprotonation results in the formation of a neutral or anionic complex, depending on the initial charge of the metal complex and the number of deprotonated ligands. This process is a well-established feature for coordinated imidazoles, leading to significant changes in the electronic properties of the complex. The formation of anionic complexes has been confirmed through structural analysis of related compounds, such as Na₂[Co(L-2H)₂]₂, where the deprotonated nitrogen atoms of the ligand coordinate to sodium ions. researchgate.net

Electronic and Electrochemical Properties of Metal Complexes

Redox Potentials and Mediator Applications

Metal complexes of pyridyl-imidazole ligands are known for their rich electrochemical behavior. Transition metal complexes, particularly those of ruthenium and osmium, with ligands from this family have been investigated as redox mediators in electrochemical biosensors. nih.gov These mediators facilitate electron transfer between an enzyme's active site and an electrode surface. The key characteristics for an effective mediator are a suitable redox potential that matches the enzyme's redox process and fast electron transfer kinetics.

The redox potential of these complexes can be systematically tuned by modifying the ligand structure. The introduction of the electron-donating methyl group on the pyridine ring in this compound is expected to increase the electron density at the metal center. This would typically make the metal easier to oxidize, resulting in a cathodic shift (a less positive potential) of the M(III)/M(II) redox couple compared to the complex with the unsubstituted pyridyl-imidazole ligand.

Magnetic Properties and Spin States

The magnetic properties of complexes containing this compound are highly dependent on the choice of the central metal ion and its coordination environment. Iron(II) complexes with a pseudo-octahedral N₆ coordination sphere, which would be formed with three bidentate this compound ligands or with related tridentate ligands, are particularly interesting due to the possibility of spin crossover (SCO).

Spin crossover is a phenomenon where the spin state of the complex changes from low-spin (LS) to high-spin (HS) in response to external stimuli like temperature, pressure, or light. For Fe(II) in an octahedral field, this corresponds to a transition between a diamagnetic LS state (¹A₁) and a paramagnetic HS state (⁵T₂). Numerous studies on Fe(II) complexes with the related tridentate ligand 2,6-bis(1H-imidazol-2-yl)pyridine have shown that they consistently exhibit high-temperature spin crossover. researchgate.netmdpi.comsemanticscholar.orgrsc.orgnih.gov It is therefore highly probable that an [Fe(2-(6-Me-2-py-im))₃]²⁺ complex, if formed, would also be a candidate for spin crossover behavior. The precise transition temperature and the completeness of the spin transition would be influenced by the steric and electronic effects of the methyl group.

Cobalt(II) complexes with related pyridyl-based ligands have also been shown to exhibit interesting magnetic behavior, often characterized by significant magnetic anisotropy. rsc.org

Ligand Deprotonation Effects on Redox Potentials

The deprotonation of the imidazole N-H proton has a profound effect on the electronic properties of the metal complex, most notably on its redox potential. The transformation of the neutral imidazole ligand into the anionic imidazolate ligand significantly increases its electron-donating capacity.

This enhanced electron donation stabilizes the higher oxidation state of the metal center, thereby making the complex easier to oxidize. Consequently, the deprotonation leads to a substantial cathodic shift (a large negative shift) in the M(III)/M(II) redox potential. For complexes of the related ligand 2,6-bis(imidazol-2-yl)pyridine, this potential drop can be as large as 1.3 V for cobalt, iron, and ruthenium centers. researchgate.net A similar, though perhaps moderated, effect is expected for complexes of this compound. This dramatic and reversible tuning of the redox potential through a protonation/deprotonation event is a key feature of proton-coupled electron transfer (PCET) processes in these systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the connectivity and chemical environment of atoms within the molecule.

Proton NMR Chemical Shift Analysis in Coordination

The ¹H NMR spectrum of this compound displays characteristic signals for the protons on both the pyridine and imidazole rings, as well as the methyl group. The chemical shifts of these protons are sensitive to their electronic environment. Upon coordination to a metal ion, significant changes in these chemical shifts are observed, providing crucial evidence of ligand binding and revealing details about the nature of the metal-ligand bond.

Coordination of the ligand to a metal center typically occurs through the nitrogen atoms of the pyridine and imidazole rings, forming a chelate. This donation of electron density from the ligand to the metal ion results in a deshielding effect on the ring protons, causing their signals to shift downfield (to a higher ppm value). The magnitude of this downfield shift can provide insights into the strength of the coordination bond. For instance, studies on similar imidazole and pyridine-based ligands have shown that protons on the rings move to a lower field upon complexation. acs.orgacs.orgnih.gov The protons closer to the coordination sites experience the most significant downfield shifts.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Metal Complexes (Note: Exact values can vary based on solvent and metal center. This table provides illustrative data based on typical observations for similar ligands.)

Proton AssignmentFree Ligand (Illustrative)Coordinated Ligand (Illustrative)
Pyridine H-3~7.30~7.50
Pyridine H-4~7.75~8.00
Pyridine H-5~7.20~7.40
Imidazole H-4'/H-5'~7.10, ~7.60~7.30, ~7.80
Imidazole N-HBroad, ~12.5Broad or absent
Methyl (CH₃)~2.50~2.60

Carbon-13 NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each chemically distinct carbon atom gives rise to a unique signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Similar to proton NMR, the coordination of the ligand to a metal ion induces shifts in the ¹³C NMR spectrum. The carbon atoms directly bonded to the coordinating nitrogen atoms (C-2 and C-6 of the pyridine ring, and C-2' of the imidazole ring) are particularly affected, typically showing a downfield shift upon complexation. This provides further confirmation of the coordination sites. The study of related imidazole derivatives has shown that tautomerization can sometimes complicate the resolution of imidazole ring carbon signals in solution. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: This table provides illustrative data based on typical values for substituted pyridyl-imidazole compounds.)

Carbon AssignmentChemical Shift (ppm) - Illustrative
Pyridine C-2~151
Pyridine C-3~120
Pyridine C-4~137
Pyridine C-5~118
Pyridine C-6~158
Imidazole C-2'~145
Imidazole C-4'~122
Imidazole C-5'~129
Methyl (CH₃)~24

2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning the proton and carbon signals and confirming the structure of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of protons within the pyridine and imidazole rings. For example, cross-peaks would be observed between H-3 and H-4, and between H-4 and H-5 of the pyridine ring, confirming their sequential arrangement. researchgate.netsdsu.edursc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. hmdb.ca It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the signal for the methyl protons would show a cross-peak with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (those without attached protons) and for connecting different fragments of the molecule. For example, the protons of the methyl group (on C-6 of the pyridine ring) would show correlations to C-6 and C-5 of the pyridine ring, confirming its position.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the chemical bonds within a molecule. These techniques provide a molecular "fingerprint" and are highly sensitive to changes in structure and bonding upon coordination.

Characteristic Vibrational Frequencies and Band Assignments

The IR and Raman spectra of this compound exhibit a series of characteristic bands corresponding to the stretching and bending vibrations of its functional groups.

N-H Stretching: A broad band in the high-frequency region of the IR spectrum, typically around 3200-3400 cm⁻¹, is characteristic of the N-H stretching vibration of the imidazole ring.

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine and imidazole rings are observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl group appears at slightly lower frequencies, typically in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings give rise to a series of strong bands in the 1400-1650 cm⁻¹ region. researchgate.net These are particularly informative for monitoring the electronic effects of coordination.

Ring Breathing Modes: The "breathing" modes of the pyridine and imidazole rings, which involve the concerted expansion and contraction of the rings, appear as sharp bands in the fingerprint region (below 1300 cm⁻¹).

Out-of-Plane Bending: C-H out-of-plane bending vibrations are found at lower frequencies, typically below 900 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: This table presents typical frequency ranges for the key vibrational modes.)

Vibrational ModeFrequency Range (cm⁻¹)
N-H Stretch (Imidazole)3200 - 3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=N / C=C Ring Stretches1400 - 1650
Ring Breathing Modes900 - 1300
C-H Out-of-Plane Bending< 900

Analysis of Coordination-Induced Spectral Changes

The coordination of this compound to a metal ion significantly perturbs its vibrational modes. Analysis of these changes in the IR and Raman spectra provides strong evidence of complex formation and details about the coordination environment.

Upon coordination through the pyridine and imidazole nitrogen atoms, the electron density in the rings is altered. This strengthening of the metal-ligand bond often leads to a weakening of the adjacent C=N and C=C bonds within the rings. As a result, the vibrational frequencies associated with these bonds typically shift to lower wavenumbers (a redshift). Conversely, some ring breathing modes may shift to higher frequencies due to the mechanical constraint imposed by the metal ion. The N-H stretching vibration may also be shifted or broadened upon coordination, reflecting changes in hydrogen bonding. In the far-IR region (typically below 600 cm⁻¹), new bands corresponding to the metal-nitrogen (M-N) stretching vibrations appear, providing direct evidence of the coordination bond. nih.govnih.govnih.gov

Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of "this compound". In mass spectrometric analysis, the compound is ionized, and the resulting molecular ion (M+) and its fragment ions are detected based on their mass-to-charge (m/z) ratio. The molecular formula of "this compound" is C₉H₉N₃, with a calculated molecular weight of 159.19 g/mol . evitachem.com The mass spectrum would be expected to show a prominent molecular ion peak at m/z ≈ 159, confirming the compound's molecular integrity.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. The fragmentation of heterocyclic compounds like this is governed by the stability of the resulting fragments, which often include resonance-stabilized cations. libretexts.org For imidazole derivatives, fragmentation typically involves the loss of substituents from the ring rather than the opening of the stable imidazole ring itself. nih.gov

Key fragmentation pathways for "this compound" would likely include:

Loss of a Methyl Radical: A common fragmentation is the cleavage of the methyl group (•CH₃, mass = 15) from the pyridine ring. This would result in a significant fragment ion peak at m/z 144. The resulting cation is stabilized by the aromatic pyridine ring system.

Cleavage of the C-C Bond: The single bond connecting the pyridine and imidazole rings can undergo cleavage. This would lead to two primary fragment ions: the 6-methyl-2-pyridyl cation (m/z 92) and the imidazolyl cation (m/z 67), or their corresponding radicals depending on where the charge resides. The relative abundance of these peaks would depend on the stability of the respective charged fragments.

Loss of HCN: Imidazole and pyridine rings can undergo fragmentation by losing a molecule of hydrogen cyanide (HCN, mass = 27). This process can lead to smaller fragment ions.

In some cases of complex organic molecules, methyl groups have been observed to migrate during fragmentation in the mass spectrometer, although this is more commonly noted in larger biomolecules. nih.gov However, for a small molecule like "this compound," the primary fragmentation patterns are expected to arise from simple bond cleavages. libretexts.orgmiamioh.edu

X-ray Diffraction Analysis of Molecular and Crystal Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, molecular conformation, and how molecules pack together in the crystal lattice.

To perform single-crystal X-ray diffraction, a high-quality single crystal of "this compound" is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision. nih.gov

While a specific crystal structure for "this compound" is not publicly available, the structure of the closely related compound "2-(2′-pyridyl)imidazole" (C₈H₇N₃) has been determined. researchgate.net The data from this analogue provides significant insight into the likely solid-state structure. The crystal structure of "2-(2′-pyridyl)imidazole" was solved at a temperature of 120 K. researchgate.net

Interactive Table: Crystal Data for the Analogue Compound "2-(2′-pyridyl)imidazole" researchgate.net

ParameterValue
FormulaC₈H₇N₃
Crystal SystemTriclinic
Space GroupP-1
a (Å)13.452(5)
b (Å)14.016(5)
c (Å)17.086(6)
α (°)73.38(2)
β (°)71.56(2)
γ (°)75.12(2)
Volume (ų)2878.9
Z16

The analysis of the diffraction data allows for the precise measurement of all bond lengths and angles within the molecule. For "this compound," this would include the C-N and C=N bonds within the imidazole and pyridine rings, the C-C single bond connecting the two rings, and the C-C and C-H bonds of the methyl group.

Interactive Table: Representative Bond Lengths and Angles (Based on Imidazole and Pyridine Data)

This table contains typical, representative values for the constituent rings, as specific data for the title compound is not available. nist.gov

Bond/AngleTypeTypical Value
C-NImidazole Ring~1.37 Å
C=NImidazole Ring~1.31 Å
C-CImidazole Ring~1.36 Å
C-CPyridine Ring~1.39 Å
C-NPyridine Ring~1.34 Å
C-CBetween Rings~1.48 Å
N-C-NImidazole Angle~112°
C-N-CImidazole Angle~105°
C-C-CPyridine Angle~118-120°
C-N-CPyridine Angle~117°

The stability and properties of the molecular crystal are determined by how individual molecules arrange themselves and the nature of the intermolecular forces between them. rsc.org In the crystal lattice of "this compound," several types of non-covalent interactions are expected to play a key role.

Hydrogen Bonding: The most significant intermolecular interaction is likely to be hydrogen bonding involving the N-H group of the imidazole ring as a donor and the lone pair of a nitrogen atom on an adjacent molecule (either the pyridine nitrogen or the sp²-hybridized imidazole nitrogen) as an acceptor. These N-H···N bonds can link molecules into chains, dimers, or more complex three-dimensional networks, significantly influencing the crystal's melting point and solubility. semanticscholar.org

π–π Stacking: The planar, aromatic nature of the pyridine and imidazole rings facilitates attractive π–π stacking interactions. In the crystal packing, molecules may arrange in a stacked fashion, with the electron-rich π system of one molecule interacting with the electron-poor π system of a neighbor. The distance between these stacked rings is typically in the range of 3.3–3.8 Å.

The combination of these directional hydrogen bonds and non-directional stacking forces dictates the final, most thermodynamically stable packing arrangement of the molecules in the solid state.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT has become a standard method in quantum chemistry for the accurate calculation of the electronic structure of many-electron systems. For 2-(6-methyl-2-pyridyl)imidazole, DFT calculations would provide a foundational understanding of its stability and chemical behavior.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is the determination of the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the equilibrium geometry of this compound, providing key information on bond lengths, bond angles, and dihedral angles. Conformational analysis would explore the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them. This is particularly relevant for understanding the flexibility of the molecule and how its shape might influence its interactions with other molecules.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. FMO theory utilizes the energies and shapes of these orbitals to predict reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, calculating these values would be essential for predicting its behavior in various chemical environments.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would reveal the sites most susceptible to electrophilic and nucleophilic attack, providing valuable insights into its intermolecular interactions and reactivity patterns. The nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings, for example, are expected to be regions of negative potential.

Natural Bond Orbital (NBO) Analysis of Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is a key factor in the stability of a molecule. For this compound, NBO analysis would quantify the extent of electron delocalization within and between the pyridine and imidazole rings, offering insights into its aromaticity and the nature of its chemical bonds.

Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR)

DFT calculations can be used to predict various spectroscopic properties of a molecule, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated. For this compound, these theoretical predictions would aid in the interpretation of experimental spectra and provide a more complete characterization of the molecule.

Reactivity Descriptors and Global Reactivity Parameters

Based on the calculated electronic properties, a range of global reactivity descriptors can be derived. These include parameters such as electronegativity, chemical hardness, and softness, which provide a quantitative measure of the molecule's reactivity. These descriptors would allow for a more nuanced understanding of the chemical behavior of this compound and enable comparisons with other related compounds.

Despite a thorough search of scientific databases and literature, specific computational studies that provide the detailed data required for each of the above subsections for this compound could not be located. While the theoretical framework and the importance of such analyses are well-established for similar compounds, the absence of dedicated research on this particular molecule prevents the creation of an article with the requested level of scientific detail and data-rich tables. Further experimental and computational research is needed to fully elucidate the properties of this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and applications of MD simulations on analogous and related heterocyclic compounds are well-established. These studies provide a framework for understanding how this compound would likely behave in a dynamic system, such as in solution or interacting with a biological target.

MD simulations for molecules like this compound typically involve defining a force field, which is a set of parameters that describe the potential energy of the system based on the positions of its constituent atoms. The simulation then solves Newton's equations of motion for the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For related imidazole and pyridine derivatives, MD simulations have been used to investigate their stability and interaction with biological macromolecules. researchgate.netnih.govajchem-a.com For instance, in drug discovery research, MD simulations can explore the binding mode of a ligand to a protein. researchgate.net Key metrics analyzed in such simulations include:

Root Mean Square Deviation (RMSD): This measures the average distance between the atoms of the simulated molecule and a reference structure. A stable RMSD over time suggests that the molecule has reached a stable conformation. In simulations of ligand-protein complexes, a stable RMSD can indicate a stable binding mode. nih.gov

Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual atoms or residues around their average position. High RMSF values can indicate regions of high flexibility within the molecule. researchgate.net

Interaction Energy: This calculates the energy of non-bonded interactions (van der Waals and electrostatic) between the molecule of interest and its surroundings, such as a solvent or a binding partner.

In a hypothetical MD simulation of this compound, one could investigate its conformational flexibility, particularly the rotation around the single bond connecting the pyridine and imidazole rings. Furthermore, simulations in an aqueous environment could reveal how water molecules arrange around the compound, providing insights into its solubility and hydration properties. When complexed with a metal ion, MD simulations could elucidate the stability and geometry of the coordination sphere over time.

Theoretical Insights into Supramolecular Interactions

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, which are held together by non-covalent intermolecular forces. Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the nature and strength of these interactions. The structure of this compound, featuring both hydrogen bond donors (the N-H group of the imidazole) and acceptors (the nitrogen atoms of both rings), as well as aromatic rings, makes it an excellent candidate for forming a variety of supramolecular assemblies.

The unsubstituted parent compound, 2-(2'-pyridyl)imidazole, is known to act as a potent supramolecular agent, primarily through hydrogen bonding and π-π stacking interactions. researchgate.net These interactions allow it to form well-ordered, higher-dimensional structures. researchgate.net The introduction of a methyl group at the 6-position of the pyridine ring in this compound is expected to influence these interactions in several ways:

Hydrogen Bonding: The primary hydrogen bonding motif involves the imidazole N-H group acting as a donor and the pyridyl nitrogen or an imidazole nitrogen of a neighboring molecule acting as an acceptor (N-H···N). nih.gov The methyl group, being electron-donating, can subtly increase the electron density on the pyridine ring, potentially enhancing the hydrogen bond acceptor strength of the pyridyl nitrogen. Additionally, weak C-H···N or C-H···π interactions involving the methyl group's hydrogen atoms are possible. nih.gov

π-π Stacking: The aromatic pyridine and imidazole rings can interact with those of adjacent molecules through π-π stacking. These interactions are sensitive to the geometry and electronic properties of the rings. The methyl group introduces steric hindrance, which may alter the preferred stacking arrangement (e.g., parallel-displaced or T-shaped) compared to the unsubstituted analogue.

Theoretical studies on similar heterocyclic systems have quantified the energies of these non-covalent interactions, confirming that hydrogen bonds are typically the strongest, followed by π-π stacking and weaker van der Waals forces. bath.ac.ukresearchgate.net The interplay of these forces dictates the final supramolecular architecture.

First-Order Hyperpolarizability Calculations for Non-linear Optics (NLO)

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. Molecules with large first-order hyperpolarizability (β) values are promising candidates for second-order NLO applications.

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. nih.gov The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). For a molecule to have a non-zero β value, it must be non-centrosymmetric.

The presence of electron-donating and electron-accepting groups.

An extended π-conjugated system that connects the donor and acceptor groups, facilitating intramolecular charge transfer (ICT).

In this compound, the imidazole ring can act as an electron donor, while the pyridine ring is a moderate electron acceptor. The methyl group (-CH3) is a weak electron-donating group, which can enhance the donor character of the pyridyl-imidazole system. The π-system extends across both rings, allowing for charge delocalization.

DFT calculations are typically performed using a specific functional and basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.net The calculated values for μ, α, and β are often compared to a standard reference material like urea (B33335) to gauge their relative NLO efficiency. nih.gov

Below is a representative table illustrating the kind of data generated from such a computational study, based on typical values found for similar heterocyclic compounds.

Table 1: Theoretical NLO Properties of this compound and Urea (Illustrative) Note: The values for this compound are hypothetical and for illustrative purposes only, based on data for analogous compounds. The values for urea are from computational studies for comparison.

Compound Dipole Moment (μ) [D] Mean Polarizability (α) [x 10-24 esu] First-Order Hyperpolarizability (β) [x 10-30 esu]
This compound ~2.5 - 4.5 ~15 - 20 ~5 - 15
Urea (reference) ~1.37 ~3.83 ~0.37

The expected moderate hyperpolarizability of this compound would suggest it has potential as an NLO material, although likely not as strong as systems with powerful donor-acceptor groups (like -NO2 and -N(CH3)2). The calculations would provide a quantitative measure of this potential and guide further experimental investigation into its NLO properties. nih.gov

Catalytic Applications and Reaction Mechanisms

Mechanistic Postulations and Experimental Validation

Understanding the reaction mechanisms is crucial for optimizing catalytic processes and designing more efficient catalysts. For reactions catalyzed by complexes of 2-(6-Methyl-2-pyridyl)imidazole, the proposed mechanisms often draw from well-established catalytic cycles.

The copper-catalyzed N-arylation reactions mentioned in section 6.1.1 generally proceed through mechanisms related to the Chan-Lam and Ullmann couplings.

The Ullmann condensation is a classical method for forming C-N bonds, traditionally requiring harsh reaction conditions. Modern ligand-assisted Ullmann-type reactions, however, can proceed under much milder conditions. acs.org The proposed mechanism for these reactions often involves the formation of a copper(I) amide intermediate, followed by oxidative addition of the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate then yields the N-arylated product and regenerates the active copper(I) catalyst.

The Chan-Lam coupling provides a powerful method for C-N bond formation using arylboronic acids as the aryl source. rsc.orgnih.govdntb.gov.ua A widely accepted catalytic cycle for the Chan-Lam reaction involves the following key steps:

Ligand Exchange: The copper(II) precatalyst coordinates with the N-heterocycle.

Transmetalation: The aryl group is transferred from the boronic acid to the copper center, forming an aryl-copper(II) intermediate.

Reductive Elimination: The C-N bond is formed via reductive elimination from the aryl-copper(II)-heterocycle complex, yielding the N-arylated product and a copper(0) species.

Oxidation: The copper(0) is re-oxidized to copper(II) by an oxidant (often atmospheric oxygen), completing the catalytic cycle.

The presence of a ligand like this compound is critical in these cycles to stabilize the copper intermediates and facilitate the key elementary steps of oxidative addition, transmetalation, and reductive elimination.

Experimental validation of proposed catalytic cycles often relies on the identification and characterization of key reaction intermediates. In the context of copper-catalyzed N-arylation, spectroscopic techniques and mechanistic probe experiments are employed. For instance, in studies of the Ullmann amination reaction, NMR spectroscopy has been used to probe the formation and stability of potential ion-separated species like [Cu(L)2]+[Cu(piperidide)2]−, where L is a ligand. acs.org Such studies have helped to determine that these particular cuprate (B13416276) species may be unreactive in the coupling reaction, providing valuable insight into the nature of the active catalytic species. acs.org

Influence of Ligand Structure on Catalytic Efficiency and Selectivity

The catalytic performance of metal complexes derived from 2-(pyridyl)imidazole scaffolds is profoundly influenced by the structural and electronic properties of the ligand. Modifications to the basic this compound framework, such as the introduction of various substituents, altering the position of these groups, or changing the nature of the heterocyclic rings, can lead to significant variations in catalytic efficiency (e.g., turnover numbers, reaction rates) and selectivity (e.g., product distribution, enantioselectivity). These effects are primarily attributed to the modulation of the steric environment around the metal center and the electronic properties of the ligand, which in turn affect the stability of catalytic intermediates and the energy barriers of reaction pathways.

The electronic nature of substituents on the pyridyl-imidazole ligand framework plays a critical role in tuning the catalytic activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density at the metal center, thereby influencing its redox potential and its interaction with substrates.

A notable example is seen in the photocatalytic reduction of CO2 using Rhenium(I) pyridyl-imidazole complexes. A comparative study of complexes with different substituents on the imidazole (B134444) ring demonstrated a clear correlation between the electronic properties of the substituent and the catalytic outcome. Specifically, a complex featuring an acceptor-π (A-π) pendant group (RC4) exhibited significantly higher efficiency for the production of formic acid (HCO2H) compared to complexes with π-bridged (RC2-3) or donor-π (D-π) (RC5) substituents. rsc.org This highlights how tuning the electronic character of the ligand can direct the selectivity of a catalytic transformation.

CatalystLigand Substituent TypeTON (HCO2H)TON (CO)Carbon Selectivity (%)
RC4 Acceptor-π (A-π)8448886
RC2 π-bridge-150-
RC5 Donor-π (D-π)---
Table 1: Influence of electronic substituents on the catalytic performance of Re(I) pyridyl-imidazole complexes in CO2 reduction. TON (Turnover Number) for formic acid and carbon monoxide production indicates the catalyst's efficiency and selectivity. Data sourced from a study on light-driven CO2 reduction. rsc.org

Similarly, in the context of dye-sensitized solar cells, which rely on the redox mediation of metal complexes, the nature of the substituent on 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligands affects the redox potential of copper complexes. A bulky electron-accepting 4-nitro benzyl (B1604629) group was found to shift the redox potential to a more suitable level for achieving higher power conversion efficiency compared to a more electron-donating naphthyl moiety. acs.orgresearchgate.net While not a traditional catalytic reaction, this demonstrates the principle of tuning the metal center's electronic properties through ligand design.

Steric hindrance around the catalytic active site, introduced by bulky substituents on the ligand, can have a profound impact on both catalytic activity and selectivity. The size and position of these groups can control substrate access to the metal center, influence the coordination geometry, and affect the stability of the catalyst.

In ruthenium polypyridyl complexes for CO2 reduction, the introduction of a methyl group at the 6-position of a 2,2'-bipyridine (B1663995) ligand (trans to the labile acetonitrile (B52724) ligand) induces significant steric strain. This strain facilitates the dissociation of the acetonitrile ligand, which is a key step for the coordination of CO2 and subsequent catalytic turnover. nih.gov This demonstrates that steric pressure can be strategically employed to lower the activation barrier for a critical step in the catalytic cycle.

The interplay between steric and electronic effects is also evident in the asymmetric hydrogen-atom transfer (HAT) from imidazoles to ketones catalyzed by cooperative bimetallic titanium complexes. The choice of substituents on the imidazole donor significantly impacts both the yield and the enantioselectivity of the reaction. For instance, a 2-methylimidazole (B133640) donor provided comparable efficiency but enhanced enantioselectivity compared to the unsubstituted imidazole. acs.org However, increasing the steric bulk further with a 2-ethylimidazole (B144533) group rendered the catalyst unreactive, highlighting the system's sensitivity to steric factors. acs.org Furthermore, the introduction of either electron-donating (-SH) or electron-withdrawing (-CF3) groups at the 4-position of the imidazole substantially diminished both yield and enantiomeric excess, indicating a delicate electronic balance is also required for optimal performance. acs.org

Imidazole DonorYield (%)Enantiomeric Excess (ee, %)
Imidazole -87
2-Methylimidazole -90
2-Ethylimidazole Unreactive-
4-Methylimidazole -Slightly Lowered Selectivity
4-SH-imidazole Substantially DiminishedSubstantially Diminished
4-CF3-imidazole Substantially DiminishedSubstantially Diminished
Table 2: Influence of substituents on the imidazole donor in asymmetric hydrogen-atom transfer. Data illustrates the combined steric and electronic effects on catalytic efficiency and selectivity. acs.org

In the context of cobaloxime-grafted graphene for the hydrogen evolution reaction (HER), a comparison between pyridine (B92270) and imidazole as axial ligands revealed differences in catalytic activity and stability. While the pyridine-ligated complex initially showed higher electrocatalytic activity, the imidazole-ligated counterpart exhibited greater long-term stability. nih.gov The plausible protonation of the imidazole ring under acidic conditions can decrease its Lewis basicity, affecting the protonation of the Co-H intermediate, a key step in H2 evolution. nih.gov This illustrates how the choice of the heterocyclic ring itself, a fundamental aspect of the ligand structure, dictates the catalytic behavior.

Luminescence and Photophysical Investigations

Intrinsic Photoluminescence of 2-(6-Methyl-2-pyridyl)imidazole Derivatives

Derivatives of 2-(2'-pyridyl)imidazole, including this compound, have been shown to function as bidentate chelating agents. While detailed studies focusing solely on the intrinsic photoluminescence of this compound are not extensively documented in the provided results, the broader class of 2-(2'-pyridyl)imidazole ligands exhibits photoluminescence. The emission characteristics are influenced by the extent of the π-conjugated system within the molecule. For instance, extending the π-conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) in the photoluminescence spectra of the ligands. researchgate.net

Luminescent Properties of this compound Metal Complexes

Emission Spectra and Wavelength Shifts (Red-shifts, Blue-shifts)

The emission spectra of metal complexes containing this compound and its analogs are typically broad and can be attributed to radiative decay from metal-to-ligand charge transfer (MLCT) excited states. researchgate.net The position of the emission maximum is highly sensitive to the specific metal ion and the ligand architecture.

For example, coordination of arylazoimidazoles to group 12 metals (Zn, Cd, Hg) leads to changes in their absorption and emission spectra. nih.gov While the effect is relatively weak for cadmium and mercury derivatives, zinc(II) complexes show a significant redshift in their absorption spectra. nih.gov In some ruthenium(II) complexes, the emission maximum is observed around 624 nm in acetonitrile (B52724). researchgate.net The introduction of different substituents on the pyridyl or imidazole (B134444) rings can further tune the emission wavelength. For instance, extending the π-conjugation in the ligand framework generally results in a redshift of the emission. researchgate.net Conversely, changes in the coordination environment, such as the addition of another ligand like pyridine (B92270), can cause a broadening of the emission band and a slight redshift. researchgate.net

Quantum Yields and Luminescence Lifetimes

The efficiency and dynamics of the luminescence process in this compound metal complexes are characterized by their quantum yields and luminescence lifetimes. The quantum yield represents the ratio of emitted photons to absorbed photons, indicating the efficiency of the luminescent process. The luminescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

Studies on related rhenium(I) complexes with imidazophenanthroline-based ligands have demonstrated that structural modifications can dramatically influence these parameters. For instance, introducing a methylphenyl substituent into the imidazole ring can lead to a weaker electronic coupling between the organic and metal-based chromophores, resulting in significantly longer triplet excited-state lifetimes, on the order of microseconds. nih.govacs.org In contrast, the parent chromophores exhibit lifetimes in the nanosecond range. acs.org The stability of these complexes is crucial, as dissociation of the ligand can affect the observed luminescence. nih.gov

Effects of Solvent Polarity and pH on Emission

The emission properties of this compound and its complexes are often sensitive to the surrounding environment, particularly solvent polarity and pH. Solvatochromism, the change in the color of a substance depending on the solvent, is a common phenomenon. For instance, some ruthenium(II) complexes exhibit strong solvatochromism, with a broader emission at a longer wavelength in a more polar solvent like pyridine compared to acetonitrile. researchgate.net This is often due to the stabilization of the excited state in polar solvents. The effect of solvent polarity on spectral characteristics can sometimes be rationalized using empirical scales like ET(30), where a decrease in solvent polarity can lead to a bathochromic shift in the emission maximum. nih.gov

The pH of the solution can also significantly impact the luminescence of pyridyl-imidazole compounds. jlu.edu.cn Protonation or deprotonation of the nitrogen atoms in the pyridine and imidazole rings can alter the electronic structure of the molecule and, consequently, its photophysical behavior. In some cases, protonation can inhibit processes like excited-state intramolecular proton transfer (ESIPT), leading to a reversible switching of the fluorescence response. acs.org

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred from a donor to an acceptor group within the same molecule upon photoexcitation. This process can lead to the formation of a tautomer with distinct emission properties, often resulting in a large Stokes shift (a large separation between the absorption and emission maxima). Imidazole derivatives are a well-known class of compounds capable of undergoing ESIPT. nih.govfigshare.com

For ESIPT to occur, the molecule must possess both a proton donor and an acceptor group in close proximity. acs.org In derivatives of 2-(pyridyl)imidazole, the imidazole N-H can act as a proton donor, and the pyridyl nitrogen can act as a proton acceptor. nih.gov Theoretical studies on related systems, such as 2-(6'-hydroxy-2'-pyridyl)benzimidazole, have shown that the ESIPT reaction can be facilitated by protic solvents like water and ethanol, which can form a hydrogen-bonding bridge to assist the proton transfer. nih.gov The ESIPT process is often very fast, occurring on the picosecond or even femtosecond timescale. mdpi.com

Fluorescence Photo-switching and Excimer Formation

Fluorescence photo-switching refers to the reversible change in the fluorescence properties of a molecule upon irradiation with light of a specific wavelength. This can be achieved through various photochemical reactions. While direct evidence for fluorescence photo-switching in this compound itself is limited in the provided search results, related systems demonstrate this capability. For example, a photoswitchable DNA-based dimeric dye can change its fluorescence from green to blue upon UV irradiation due to a photoinduced structural change that disrupts excimer formation. nih.gov

Excimer formation is the association of an excited-state molecule with a ground-state molecule of the same species, leading to a new, lower-energy emission band. This phenomenon is dependent on the proximity and orientation of the fluorophores. Pyrene derivatives are well-known for their ability to form excimers, and this property has been utilized in developing fluorescent probes. nih.gov The self-assembly of molecules in the solid state can significantly influence excimer formation and the resulting photoluminescence. rsc.org

Supramolecular Chemistry and Self Assembly

Hierarchical Self-Assembly of 2-(6-Methyl-2-pyridyl)imidazole Derivatives

Hierarchical self-assembly, a process where molecules organize into progressively larger and more complex structures, is a hallmark of systems involving this compound derivatives. nih.gov This step-wise organization is governed by a combination of specific and directional non-covalent interactions. The process can be influenced by various factors, including the nature of the substituents on the pyridylimidazole core, the solvent, and the presence of other coordinating species. nih.govrsc.org The ability to form such complex superstructures is vital for the development of advanced functional materials. nih.gov

Hydrogen Bonding Networks (N-H···O, N-H···N, C-H···O)

Hydrogen bonds are the primary drivers in the self-assembly of many pyridylimidazole-containing systems. The imidazole (B134444) moiety possesses both a hydrogen bond donor (N-H) and acceptor sites (the lone pair on the other nitrogen atom), while the pyridine (B92270) ring also contains a nitrogen atom that can act as a hydrogen bond acceptor. researchgate.net This versatility allows for the formation of a variety of hydrogen bonding motifs, including N-H···O, N-H···N, and even weaker C-H···O interactions. researchgate.netrsc.org

Pi-Stacking (π-π) Interactions

The aromatic nature of both the pyridine and imidazole rings in this compound facilitates π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, play a significant role in stabilizing the supramolecular structures. nih.govrsc.org While often considered weaker than hydrogen bonds, the cumulative effect of multiple π-π stacking interactions can be substantial.

In many crystal structures of pyridylimidazole derivatives, molecules are arranged in a way that maximizes these stacking interactions. The centroid-to-centroid distances between stacked rings are typically in the range of 3.4 to 4.0 Å. researchgate.netresearchgate.net For example, in some coordination polymers, π-π stacking interactions between the aromatic ligands of adjacent chains lead to the formation of two-dimensional sheets. nih.gov The interplay between hydrogen bonding and π-π stacking is a key factor in dictating the final packing arrangement of the molecules in the solid state. rsc.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Pyridylimidazole Ligands

The ability of the nitrogen atoms in both the pyridine and imidazole rings to coordinate to metal ions makes this compound and its analogues excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netnih.gov These materials are crystalline solids composed of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional networks.

Design Principles for Extended Architectures

The rational design of extended coordination architectures relies on the predictable coordination geometry of the metal ions and the specific binding modes of the organic ligands. mdpi.com Pyridylimidazole ligands can act as bidentate chelating ligands, binding to a single metal center through both the pyridine and imidazole nitrogen atoms. researchgate.net Alternatively, they can act as bridging ligands, connecting two different metal centers. The choice of metal ion, with its preferred coordination number and geometry, and the specific structure of the pyridylimidazole ligand, including the position of substituents, are critical factors in determining the final topology of the network. nih.govacs.org The use of auxiliary ligands, such as carboxylates or other N-donor species, can further influence the dimensionality and structure of the resulting coordination polymer. azom.com

One-Dimensional (1D) Polymeric Chains

The self-assembly of metal ions and pyridylimidazole ligands frequently leads to the formation of one-dimensional (1D) polymeric chains. researchgate.netresearchgate.net In these structures, the metal-ligand units repeat in a linear, zigzag, or helical fashion. azom.com For example, the reaction of a flexible tripyridyl disulfide ligand with copper(II) nitrate (B79036) resulted in a loop chain structure. rsc.org Similarly, various 1D coordination polymers have been synthesized using different N-donor ligands, showcasing a range of topologies. nih.govrsc.org The nature of the anion and the solvent can also play a crucial role in directing the assembly of these 1D chains.

CompoundMetal IonLigand(s)Chain TopologyReference
[Cu₂(μ-OAc)₄(1)]nCopper(II)4′-(4-methoxyphenyl)-3,2′:6′,3″-terpyridineLinear nih.gov
[Cu(hfacac)₂(2)]n·2nC₆H₅MeCopper(II)3-trifluoromethyl-5-(4-pyridyl)pyridine, HhfacacZig-zag researchgate.net
{[Ag(L)NO₃]·CH₂Cl₂}nSilver(I)2,6-bis(4-pyridinesulfanylmethyl)pyridineRibbon rsc.org
[Zn(1,3-bdc)(2,6-bip)]nZinc(II)2,6-bis(imidazole-1-yl)pyridine, 1,3-benzenedicarboxylateHelical acs.org

Two-Dimensional (2D) Layered Structures

By employing pyridylimidazole ligands with appropriate connectivity and utilizing suitable reaction conditions, it is possible to extend the dimensionality of the coordination polymers to form two-dimensional (2D) layered structures. mdpi.comnih.gov In these materials, the 1D chains are further linked together within a plane. For instance, the introduction of a 2-methylimidazole (B133640) modulator during the synthesis of a copper-based MOF led to the formation of 2D nanosheets. rsc.org In another example, a mixed-valence Cu(I)/Cu(II) coordination polymer constructed from 2-(pyridin-3-yl)-1H-imidazole-4,5-dicarboxylate forms a 2D network. researchgate.net The layers in these 2D structures can be held together by weaker forces such as van der Waals interactions or further hydrogen bonding.

CompoundMetal Ion(s)Ligand(s)DimensionalityKey FeatureReference
Fe(1-ethyl-imidazole)₂[Ni(CN)₄]Fe(II), Ni(II)1-ethyl-imidazole, tetracyanonickelate2DSquare grid layer mdpi.com
[Zn(1,4-bdc)(2,6-bip)·2H₂O]nZinc(II)2,6-bis(imidazole-1-yl)pyridine, terephthalate2DUndulating (4,4)-network with 2-fold interpenetration acs.org
[CuᴵᴵCuᴵ₂(C₁₀H₅N₃O₄)₂(H₂O)]nCu(I), Cu(II)2-(pyridin-3-yl)-1H-imidazole-4,5-dicarboxylate2DMixed-valence polymer researchgate.net
Copper MOFCopper(II)Terephthalic acid, 2-methylimidazole2DNanosheet morphology rsc.org

Three-Dimensional (3D) Frameworks and Architectures

The creation of three-dimensional frameworks from molecular components is a cornerstone of crystal engineering and materials science. These frameworks, including metal-organic frameworks (MOFs), are of great interest for their potential applications in gas storage, separation, and catalysis. The structure of this compound, with its defined geometry and multiple interaction sites, makes it an ideal ligand for the self-assembly of 3D structures.

While direct research on 3D frameworks constructed solely from this compound is limited, the behavior of analogous compounds provides significant insight. For example, studies on ligands with similar pyridyl-imidazole or pyridyl-benzimidazole cores demonstrate the formation of extended supramolecular networks. These structures often begin as discrete, zero-dimensional (0D) complexes that are subsequently linked into 1D, 2D, or 3D architectures through hydrogen bonds and other non-covalent interactions.

Research on a related compound, 2-(2-pyridyl)benzimidazole, shows that it can form discrete molecules (0D) that further self-assemble into complex 3D supramolecular structures through hydrogen-bonding interactions researchgate.net. Similarly, multifunctional ligands that incorporate pyridyl and imidazole groups have been used to successfully synthesize 3D metal-organic frameworks nih.gov. In these systems, the pyridyl and imidazole nitrogens coordinate to metal centers, forming the primary framework, which can be further stabilized and functionalized by the ligand's specific geometry. The methyl group on the pyridine ring of this compound can also influence crystal packing and the resulting framework topology through steric effects.

Table 1: Supramolecular Assembly Based on an Analogous Pyridyl-Imidazole Ligand This table illustrates the principle of extending molecular dimensionality through supramolecular interactions, as observed in compounds structurally related to this compound.

Initial Assembly (Dimensionality)Supramolecular InteractionFinal Architecture (Dimensionality)Source Analogy
Discrete Molecule (0D)Hydrogen Bonding3D Supramolecular Structure researchgate.net
2D NetworkInterpenetration2D + 2D → 2D Interpenetrated Network nih.gov
3D Microporous FrameworkN/A (Primary Coordination)3D Metal-Organic Framework nih.gov

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions researchgate.net. This process is predicated on the principle of molecular recognition, where the host possesses a cavity or binding site that is sterically and electronically complementary to the guest. The pyridyl-imidazole scaffold is particularly effective for designing hosts for molecular recognition due to its rigid structure and specific hydrogen bonding and metal coordination sites.

The compound this compound can function as a guest itself, binding to larger host molecules like porphyrins or cyclodextrins, or it can be incorporated into a larger framework that acts as a host. For instance, metal-organic frameworks built with pyridyl-imidazole type ligands can exhibit selective guest uptake, making them useful for sensing applications.

A compelling example comes from a study on a silver-based metal-organic framework (Ag-MOF) constructed with a pyridyl-imidazole-carboxyl multifunctional ligand nih.gov. This framework demonstrates highly selective and sensitive fluorescent sensing of specific metal ions, anions, and organic molecules. The framework's luminescence is quenched or enhanced upon binding of a specific guest, allowing for its detection at very low concentrations. This capability stems from the electronic properties of the pyridyl-imidazole units and their arrangement within the porous framework, which creates specific recognition sites. Such findings strongly suggest that a framework incorporating this compound could be engineered to perform as a selective chemosensor. The imidazole and pyridine rings can engage in π-π stacking with aromatic guests, while the nitrogen atoms can interact with metal ions or hydrogen-bond-donating guests.

Table 2: Molecular Recognition and Sensing by an Analogous Pyridyl-Imidazole MOF This table details the performance of a silver-organic framework containing a pyridyl-imidazole ligand as a multiresponsive fluorescent sensor, highlighting its potential as a host for molecular recognition.

Host FrameworkGuest AnalyteSensing MethodSensitivity (Ksv)Detection LimitSource
[Ag(CIP-)] MOFFe³⁺ ionFluorescence QuenchingHighNot specified nih.gov
[Ag(CIP-)] MOFCrO₄²⁻/Cr₂O₇²⁻ anionsFluorescence QuenchingHighNot specified nih.gov
[Ag(CIP-)] MOF2,6-Dichloro-4-nitroanilineFluorescence Quenching5.2 x 10⁴ M⁻¹1.7 x 10⁻⁷ M nih.gov

Biological Interaction Mechanisms and in Vitro Studies Excluding Clinical Data

Enzyme Interaction Studies

The interaction of molecules containing the pyridyl-imidazole scaffold with various enzymes is a significant area of research. These studies help in understanding the potential therapeutic applications of such compounds.

Inhibition of Kinase Activity (e.g., CDK9)

While direct studies on 2-(6-Methyl-2-pyridyl)imidazole are limited, research on structurally related compounds provides valuable insights. Cyclin-dependent kinase 9 (CDK9) is a transcriptional kinase that plays a crucial role in tumorigenesis, making it a therapeutic target. nih.gov A series of compounds with an imidazole[1,2-a]pyridine skeleton, which is structurally related to this compound, have been designed and synthesized. nih.govrsc.org

One of these compounds, designated as LB-1, demonstrated highly selective and potent inhibitory activity against CDK9 with an IC50 value of 9.22 nM. nih.govrsc.org This suggests that the imidazole-pyridine framework is a promising scaffold for developing selective CDK9 inhibitors for cancer therapy. nih.govrsc.org The selectivity of CDK inhibitors is a critical factor, as evidenced by the FDA-approved CDK4/6 inhibitor, palbociclib, whose selectivity is attributed to its aminopyridyl substituent. nih.govacs.org The dysregulation of CDK9 is implicated in various cancers, and its inhibition can affect the transcription of anti-apoptotic proteins crucial for the survival of cancer cells. nih.govacs.org

Table 1: Inhibitory Activity of Imidazole[1,2-a] Pyridine (B92270) Derivative against CDK9

Receptor Interaction Studies (e.g., GABAA Receptors, VEGFR2)

GABAA Receptors: The GABA-A receptor is a crucial chloride channel in the central nervous system, and its modulation can have significant effects. nih.gov While direct interaction data for this compound is not readily available, studies on other pyridyl derivatives are informative. For instance, certain arylaminopyridazine derivatives of GABA have been shown to act as specific and potent antagonists at the GABA-A receptor site. nih.gov Compounds like SR 95531 and SR 42641 have been found to displace [3H]GABA with Ki values of 0.15 µM and 0.28 µM, respectively. nih.gov This indicates that the pyridine motif can be a key structural element for interaction with GABA-A receptors.

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process vital for tumor growth and metastasis. researchgate.netnih.gov Consequently, VEGFR-2 is a significant target for anticancer drug development. researchgate.netnih.gov Several heterocyclic compounds, including those with pyridine moieties, have been investigated as VEGFR-2 inhibitors. nih.gov For example, a series of N-substituted imidazole-phenothiazine hybrids were evaluated for their interaction with VEGFR2 through molecular docking studies. These studies revealed potential hydrogen bonding and other interactions with key amino acid residues in the VEGFR2 binding site. nih.govresearchgate.net

Binding Mode Analysis (Computational and Experimental)

Computational and experimental studies are essential for understanding how these molecules interact with their targets at a molecular level.

Computational Analysis: Molecular docking and dynamics simulations are powerful tools for predicting and analyzing the binding modes of small molecules with proteins. nih.gov For a series of N-substituted imidazole-phenothiazine hybrids, docking studies against VEGFR2 predicted binding energies and identified key interactions with amino acid residues like GLY695, SER696, and LYS721. nih.gov These in silico methods help in rational drug design by providing insights into the structure-activity relationship. nih.gov

Experimental Analysis: Steady-state fluorescence spectroscopy is an experimental technique used to study molecular interactions. For instance, the interaction between piperine (B192125) and Interleukin-6 was investigated using this method, which revealed a static quenching mechanism and spontaneous complex formation driven by non-specific interactions. mdpi.com Such experimental approaches can complement computational predictions and provide a more comprehensive understanding of the binding process.

Nucleic Acid (DNA/RNA) Binding Investigations

The interaction of small molecules with nucleic acids is a critical mechanism for many anticancer and antimicrobial drugs. nih.gov

Intercalation, Groove Binding, and Electrostatic Interactions

Molecules containing imidazole (B134444) and pyridine rings have been shown to interact with DNA through various modes. nih.gov

Intercalation: DNA intercalators are typically polycyclic aromatic compounds that insert themselves between the base pairs of DNA. nih.gov A study on hybrid imidazole-pyridine derivatives suggested their potential as DNA intercalators, which was supported by both experimental and computational methods. nih.gov Molecular docking studies of these derivatives with different DNA structures, such as the Dickerson-Drew dodecamer, indicated favorable binding energies, consistent with an intercalative binding mode. nih.gov

Groove Binding: Other related compounds, such as polyamides containing N-methylimidazole and N-methylpyrrole, are known to bind in the minor groove of DNA in a sequence-specific manner. nih.gov These molecules form dimeric complexes that recognize specific DNA sequences. nih.gov

Chemosensor Design and Molecular Sensing Principles

Rationale for 2-(6-Methyl-2-pyridyl)imidazole in Chemosensor Development

The efficacy of this compound as a building block for chemosensors stems from its unique structural and electronic properties. This heterocyclic compound incorporates both a pyridine (B92270) and an imidazole (B134444) ring, which are known for their coordinating capabilities with metal ions. evitachem.com The nitrogen atoms within these rings act as Lewis basic sites, readily available for binding to metal cations. evitachem.com

Sensing of Metal Ions and Other Analytes

The versatile coordination environment offered by this compound allows for its application in the detection of a variety of analytes, with a particular emphasis on metal ions.

Selective Ion Recognition (e.g., Cu²⁺, Fe²⁺, Zn²⁺, Mg²⁺)

The strategic design of chemosensors incorporating the this compound framework has led to the development of probes with high selectivity for specific metal ions. The selectivity is governed by a combination of factors including the size of the ionic radius, the charge density of the metal ion, and its preferred coordination number and geometry.

For instance, the chelation of Cu²⁺ is often favored due to its flexible coordination geometry and strong Lewis acidity. The nitrogen atoms of the pyridine and imidazole rings can form a stable complex with copper ions. Similarly, the recognition of Fe²⁺ and Zn²⁺ has been achieved. nih.gov The design of the sensor can be tailored to enhance selectivity; for example, by incorporating additional binding sites or modifying the steric and electronic properties of the ligand to create a binding pocket that is complementary in size and shape to the target ion. acs.orgrsc.org

The detection of Mg²⁺ has also been reported, which is noteworthy given the challenge of selectively binding this small and highly hydrated ion. nih.govresearchgate.net In such cases, the design often involves creating a pre-organized cavity that matches the size of the magnesium ion, leading to a selective binding event. acs.orgnih.govresearchgate.net

Table 1: Selective Ion Recognition by this compound-based Chemosensors

Target IonKey Design Features for SelectivityReference
Cu²⁺ Strong coordination with pyridine and imidazole nitrogens. rsc.org
Fe²⁺/Fe³⁺ Formation of colored complexes, enabling colorimetric detection. nih.gov
Zn²⁺ Specific coordination geometry and red-shifted fluorescence upon binding. nih.gov
Mg²⁺ Pre-organized cavity size matching the ionic radius of Mg²⁺. nih.govresearchgate.net

Fluorescence-Based Sensing Mechanisms (Turn-on/Turn-off, Ratiometric)

Fluorescence spectroscopy is a powerful tool for chemical sensing due to its high sensitivity. Chemosensors based on this compound often employ fluorescence signaling mechanisms. These can be broadly categorized as "turn-off," "turn-on," and ratiometric responses.

Turn-off Sensing: In this mechanism, the free ligand is fluorescent, and upon binding to the analyte, the fluorescence is quenched. This quenching can occur through various processes, such as heavy atom-induced intersystem crossing or energy transfer from the excited fluorophore to the bound metal ion.

Turn-on Sensing: Conversely, a "turn-on" sensor is initially non-fluorescent or weakly fluorescent. The binding of the analyte restricts intramolecular rotations or vibrations, or inhibits photoinduced electron transfer (PET), leading to a significant enhancement of the fluorescence intensity. rsc.org

Ratiometric Sensing: Ratiometric sensors exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding. This approach is highly desirable as it provides a built-in correction for environmental effects and instrumental variations, leading to more accurate and reliable measurements. This can be achieved through processes like excited-state intramolecular proton transfer (ESIPT) or the formation of an excimer. acs.org

Mechanistic Understanding of Sensing Response

A deep understanding of the photophysical processes that occur upon analyte binding is crucial for the rational design of effective chemosensors.

Metal-Ligand Binding Induced Photophysical Changes

The interaction between the this compound ligand and a metal ion can induce significant changes in the photophysical properties of the molecule. The coordination of the metal ion can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the ligand. acs.orgnih.gov This can lead to shifts in the absorption and emission spectra (solvatochromism), changes in the fluorescence quantum yield, and variations in the fluorescence lifetime.

For example, the binding of a metal ion can increase the rigidity of the molecular structure, reducing non-radiative decay pathways and leading to an increase in fluorescence intensity (chelation-enhanced fluorescence, CHEF). rsc.org Alternatively, if the metal ion is paramagnetic or has low-lying d-orbitals, it can quench the fluorescence through energy or electron transfer processes. rsc.org

Table 2: Photophysical Changes upon Metal-Ligand Binding

PhenomenonDescriptionConsequence
Chelation-Enhanced Fluorescence (CHEF) Increased structural rigidity upon metal binding reduces non-radiative decay.Fluorescence "turn-on".
Photoinduced Electron Transfer (PET) Quenching Electron transfer from the receptor to the fluorophore in the excited state. Binding of a cation lowers the energy of the receptor's orbital, inhibiting PET.Fluorescence "turn-on".
Internal Charge Transfer (ICT) Metal binding alters the electron density distribution, affecting the energy of the ICT state.Shift in emission wavelength.
Heavy-Atom Effect Binding of a heavy metal ion enhances spin-orbit coupling, promoting intersystem crossing to the triplet state.Fluorescence quenching ("turn-off").

Conclusion and Outlook

Synopsis of Academic Research Advancements on 2-(6-Methyl-2-pyridyl)imidazole

Academic research on this compound has primarily focused on its synthesis, coordination chemistry, and its potential as a scaffold in medicinal chemistry and materials science. evitachem.com

Synthesis and Coordination Chemistry: The synthesis of this compound can be achieved through various methods, including multi-component reactions and the functionalization of imidazole (B134444) derivatives. evitachem.com These synthetic routes are continually being refined to improve efficiency and yield. The presence of both a pyridine (B92270) and an imidazole moiety allows the compound to act as a versatile ligand in coordination chemistry. It can coordinate with various metal ions, such as iron(II), to form one- and two-dimensional coordination polymers. mdpi.com The resulting metal complexes exhibit interesting structural and physical properties, which are influenced by the coordination geometry of the metal center and the nature of the organic linker. mdpi.com

Medicinal Chemistry: Imidazole derivatives are known for their wide range of biological activities, including anticancer and antimicrobial properties. nih.gov Consequently, this compound has been investigated as a foundational structure for the development of new therapeutic agents. evitachem.com Research has explored its potential to interact with biological targets like enzymes and receptors, potentially influencing cellular pathways involved in disease. evitachem.com The introduction of a methyl group on the pyridine ring can significantly impact the compound's biological activity, a phenomenon sometimes referred to as the "magic methyl" effect, which can enhance binding to target proteins. nih.gov

Materials Science: In the realm of materials science, the electronic properties of this compound make it a candidate for the creation of functional materials. evitachem.com Its ability to form coordination polymers with tunable properties is a key area of investigation. mdpi.com These materials could have applications in areas such as catalysis and electronics.

Future Directions in Fundamental and Applied Research

The foundational research on this compound has laid the groundwork for several promising future research avenues in both fundamental and applied sciences.

Fundamental Research:

Advanced Synthesis Methodologies: Future efforts will likely focus on developing more efficient, regiocontrolled, and environmentally friendly synthetic methods for substituted imidazoles. rsc.org This includes exploring novel catalytic systems and reaction conditions.

Coordination Chemistry Exploration: A deeper exploration of the coordination behavior of this compound with a wider range of transition metals is warranted. google.com This could lead to the discovery of new coordination polymers and metal-organic frameworks (MOFs) with unique topologies and properties. mdpi.comacs.org

Mechanistic Studies: Detailed mechanistic studies of the reactions involving this compound, such as its role in catalysis or its interaction with biological systems, will provide valuable insights for rational design in various applications. evitachem.com

Applied Research:

Drug Discovery and Development: The established biological activity of imidazole-containing compounds suggests that this compound and its derivatives are promising candidates for further drug discovery efforts. nih.gov Future research could focus on optimizing the structure to enhance potency and selectivity for specific biological targets, such as kinases in cancer therapy. nih.gov The combination of imidazole and pyridine moieties in hybrid molecules has shown potential for enhanced anticancer activity. nih.gov

Catalysis: The use of this compound as a ligand in homogeneous and heterogeneous catalysis is a burgeoning area. evitachem.com Its ability to stabilize metal centers could be exploited in various organic transformations. The development of catalysts for processes like water oxidation is an area where imidazole-containing ligands have shown promise. researchgate.net

Advanced Materials: The development of novel materials based on this compound is a key future direction. This includes the design of stimuli-responsive materials, such as molecular cages that can be opened and closed on demand for guest molecule release and uptake. rsc.org Furthermore, its incorporation into metal-organic frameworks could lead to materials with applications in gas storage, separation, and sensing.

Unexplored Potentials and Interdisciplinary Collaborations

The full potential of this compound is yet to be realized, and significant opportunities lie in interdisciplinary collaborations.

Unexplored Potentials:

Photocatalysis: The application of imidazole derivatives in photocatalysis is an emerging field. researchgate.net Investigating the photocatalytic properties of this compound and its metal complexes could lead to new methods for dearomatization reactions and the synthesis of complex organic molecules. acs.orgacs.org

Electrocatalysis: The multifunctionality of imidazole-based coordination compounds in electrocatalysis, particularly for reactions like the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and oxygen reduction reaction (ORR), presents a significant unexplored avenue. acs.org

Supramolecular Chemistry: The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it a valuable building block in supramolecular chemistry for the construction of complex architectures. researchgate.net

Interdisciplinary Collaborations:

Chemistry and Biology: Collaborative efforts between synthetic chemists and biologists are crucial for advancing the medicinal applications of this compound. This includes screening for a broader range of biological activities and elucidating mechanisms of action.

Chemistry and Materials Science: Joint projects between chemists and materials scientists will be essential for designing and fabricating novel functional materials. This could involve computational modeling to predict the properties of new materials before synthesis.

Chemistry and Engineering: Collaborations with chemical and materials engineers will be vital for scaling up the synthesis of promising compounds and for the fabrication of devices based on new materials, such as sensors or catalytic reactors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(6-Methyl-2-pyridyl)imidazole and its derivatives, and how can reaction conditions be tailored to improve yields?

  • Methodological Answer : The synthesis of this compound derivatives typically involves condensation reactions between substituted pyridines and imidazole precursors. For example, copper-catalyzed coupling or aza-Michael addition reactions can yield structurally diverse analogs (e.g., triazole- and thiazole-linked derivatives) . Optimizing reaction conditions such as solvent polarity (e.g., DMF or ethanol), catalyst selection (e.g., SiO₂ nanoparticles for enhanced efficiency), and stoichiometric ratios improves yields. Evidence shows that using nano-SiO₂ as a catalyst reduces reaction time and increases purity (>95%) for benzimidazole derivatives .
  • Key Data :

Reaction ComponentOptimal ConditionYield Improvement
CatalystNano-SiO₂94% yield
SolventEthanol/DMF15-20% increase

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural purity of this compound?

  • Methodological Answer : Structural verification requires a combination of:

  • FTIR and NMR : To confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹ in IR) and proton environments (e.g., pyridyl protons at δ 7.5–8.5 ppm in ¹H NMR) .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 61.73° between imidazole and phenyl rings in benzimidazole derivatives) and planarity deviations (<0.03 Å) .
  • Elemental analysis : Validates purity by matching experimental vs. calculated C/H/N content (e.g., <0.3% deviation) .

Advanced Research Questions

Q. How do electronic modifications in the pyridyl and imidazole rings influence the catalytic activity of copper complexes incorporating this compound in water oxidation?

  • Methodological Answer : Substituents like electron-donating groups (e.g., –OCH₃) on the pyridyl ring enhance the σ-donor effect of the imidazole ligand, lowering the redox potential of Cu(II)/Cu(III) by up to 0.15 V. Computational studies (DFT) show that deprotonated imidazole nitrogen atoms increase electron density at the metal center, facilitating proton-coupled electron transfer (PCET) during water oxidation .
  • Key Finding : Replacing bipyridine with 2-(2′-pyridyl)imidazole in Cu complexes reduces the onset potential by 0.15 V, critical for artificial photosynthesis applications .

Q. What experimental strategies are employed to assess the inhibitory effects of this compound derivatives on pro-inflammatory cytokines like IL-6?

  • Methodological Answer :

  • Cell-based assays : Treat macrophages or epithelial cells with derivatives (e.g., 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole) and measure IL-6 secretion via ELISA. Pre-treatment with inhibitors (10–50 μM) reduces IL-6 levels by >50% in sodium arsenite- or soot-induced inflammation models .
  • Controls : Include vehicle-only and positive controls (e.g., dexamethasone) to validate specificity. Dose-response curves (IC₅₀) and cytotoxicity assays (MTT) ensure therapeutic windows .
    • Data Example :
CompoundIL-6 Inhibition (%)IC₅₀ (μM)
Derivative with 4-fluorophenyl65%12.5

Notes on Contradictions and Limitations

  • Catalyst Efficiency : While nano-SiO₂ improves benzimidazole synthesis , its applicability to this compound derivatives requires further validation.
  • Biological Activity : Antimicrobial effects observed in benzimidazoles (e.g., against S. aureus) may not directly translate to pyridyl-imidazole analogs without structural optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.